Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is unique due to its specific ethyl ester and prop-2-ynoate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Biological Activity
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an ethyl ester and a thiazole ring. The molecular formula is C8H7NO2S, with a molecular weight of approximately 181.21 g/mol. The thiazole moiety is known for its significant role in various biological activities, making this compound particularly interesting for further research .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The thiazole ring allows the compound to modulate biochemical pathways involved in microbial growth inhibition and other cellular processes.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with microbial growth, potentially leading to antimicrobial effects .
- Anticancer Properties : Some research indicates that compounds with similar structures exhibit anticancer properties by disrupting cell proliferation pathways .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms require further investigation .
Biological Activities
This compound has demonstrated several biological activities:
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial and fungal strains. |
Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
Anti-inflammatory | May reduce inflammation in cellular models. |
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong efficacy .
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-9-12-7/h5-6H,2H2,1H3 |
InChI Key |
ACIITCJNINGLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NS1 |
Origin of Product |
United States |
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